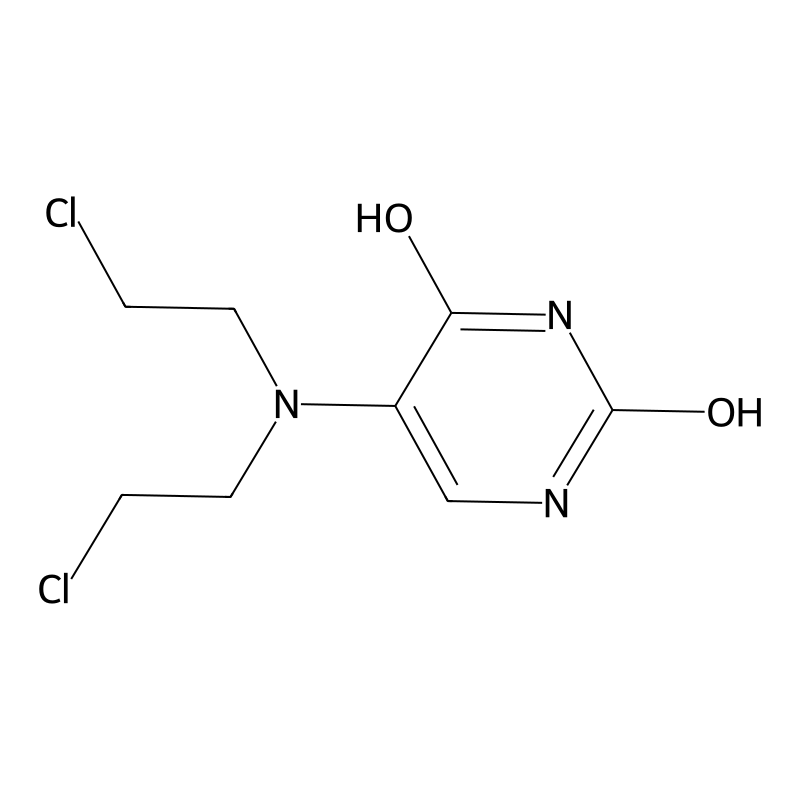

Uracil mustard

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SPARINGLY SOL IN WATER

SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM

INSOL IN BENZENE

SOL IN DIMETHYLACETAMIDE & 5% AQ SOLN THEREOF

For more Solubility (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page.

1.32e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Antineoplastic Applications

Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Oncology .

Methods of Application or Experimental Procedures: In a study, 12 new variants of uracil mustard were presented, having drug-like properties and cytotoxic functional group, by utilizing uracil mustard as a lead compound . A systematic search, utilizing substructure component and similarity, within an in-silico database search successfully determined 12 variants .

Results or Outcomes: The study identified a total of 12 variants of uracil mustard after an extensive molecular database search using rigorous criteria . All 12 variants, including uracil mustard, showed zero violations of the Rule of 5, thereby indicating favorable drug-likeness .

Treatment of Lymphomas, Chronic Leukemias, and Ovarian Carcinoma

Specific Scientific Field: This application falls under the field of Oncology .

Summary of the Application: Uracil Mustard has been found to be especially effective in the treatment of lymphomas and chronic leukemias . Occasionally, solid tumors, notably ovarian carcinoma, responded to the treatment .

Methods of Application or Experimental Procedures: In a study, one hundred and thirty patients with various neoplastic disorders were treated with uracil-mustard . The drug was administered orally .

Results or Outcomes: The study suggested that the drug may be of value when other alkylating agents have failed . The advantages of uracil-mustard over other similar agents are: the small dosage required to obtain beneficial results, uniform tolerability, and simplicity of the regimen .

Treatment of Non-Hodgkin’s Lymphoma

Summary of the Application: Uracil Mustard is a chemotherapy drug which belongs to the class of alkylating agents. It is used in lymphatic malignancies such as non-Hodgkin’s lymphoma .

Methods of Application or Experimental Procedures: Uracil Mustard works by damaging DNA, primarily in cancer cells that preferentially take up the uracil due to their need to make nucleic acids during their rapid cycles of cell division .

Results or Outcomes: The DNA damage leads to apoptosis of the affected cells. Bone marrow suppression and nausea are the main side effects .

Inhibition of DNA Synthesis

Specific Scientific Field: This application falls under the field of Molecular Biology .

Summary of the Application: Uracil Mustard selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of Uracil Mustard-induced cross-linking .

Methods of Application or Experimental Procedures: After activation, Uracil Mustard binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function .

Results or Outcomes: At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed .

Treatment of Various Neoplastic Disorders

Summary of the Application: Uracil Mustard is a chemotherapy drug which belongs to the class of alkylating agents. It has been used in the treatment of various neoplastic disorders .

Inhibition of RNA and Protein Synthesis

Summary of the Application: Uracil Mustard selectively inhibits the synthesis of deoxyribonucleic acid (DNA). At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed .

Results or Outcomes: The inhibition of RNA and protein synthesis at high concentrations of the drug can lead to cell death .

Uracil mustard, also known as uramustine, is a nitrogen mustard derivative of uracil, classified as an alkylating agent. Its chemical formula is , and it has a molar mass of approximately 252.10 g/mol . This compound is primarily utilized in the treatment of lymphatic malignancies, such as non-Hodgkin's lymphoma, due to its ability to damage DNA selectively in rapidly dividing cancer cells that utilize uracil for nucleic acid synthesis . The mechanism of action involves the formation of cross-links between DNA strands, inhibiting replication and transcription processes, ultimately leading to apoptosis in cancerous cells .

Uracil mustard is a highly toxic compound and should only be handled by trained professionals in a controlled environment. It can cause severe side effects like bone marrow suppression, nausea, vomiting, and hair loss [].

- Toxicity: Uracil mustard is classified as a hazardous material and a carcinogen.

- Flammability: No data available on flammability.

- Reactivity: Reacts with water and organic substances.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) when handling uracil mustard, including gloves, goggles, and a respirator.

- Handle the drug in a well-ventilated area.

- Dispose of waste according to proper hazardous waste disposal procedures.

- Alkylation of DNA: The primary reaction involves the alkylation of guanine and cytosine residues in DNA, leading to cross-linking. This reaction is crucial for its antitumor activity as it disrupts the normal function of DNA during replication and transcription .

- Base Reactivity: Uracil mustard reacts as a base and can interact with various nucleophiles, contributing to its reactivity profile. It belongs to reactive groups such as amides, imides, and halogenated organic compounds .

- Formation of Reactive Intermediates: Upon activation, uracil mustard generates reactive intermediates that can further react with cellular macromolecules, enhancing its cytotoxic effects .

The biological activity of uracil mustard is primarily characterized by its cytotoxic effects on cancer cells:

- DNA Damage: By forming covalent bonds with DNA bases, uracil mustard induces significant DNA damage that leads to cell cycle arrest and apoptosis. This effect is particularly pronounced in cells with high turnover rates, such as those found in lymphatic tissues .

- Side Effects: Common side effects associated with uracil mustard treatment include bone marrow suppression and gastrointestinal disturbances. These effects arise from the drug's impact on rapidly dividing normal cells as well .

Uracil mustard can be synthesized through various methods:

- Nitrogen Mustard Synthesis: The compound is synthesized by reacting uracil with nitrogen mustards or related alkylating agents. This process typically involves the introduction of chloroethyl groups to the nitrogen atom of uracil .

- Chemical Modification: Another approach includes modifying existing nitrogen mustard compounds to incorporate uracil moieties, enhancing selectivity for cancer cells while maintaining cytotoxicity .

Uracil mustard is primarily used in oncology:

- Cancer Treatment: It is employed in chemotherapy regimens for treating lymphatic cancers, particularly non-Hodgkin's lymphoma. Its ability to target rapidly dividing cells makes it effective against malignancies that are sensitive to alkylating agents .

- Research Tool: Beyond clinical applications, uracil mustard serves as a valuable tool in research settings for studying DNA repair mechanisms and the effects of alkylation on cellular processes .

Several compounds share structural or functional similarities with uracil mustard. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclophosphamide | Nitrogen mustard derivative | Broad-spectrum activity against various cancers |

| Ifosfamide | Nitrogen mustard derivative | Used primarily for sarcomas and testicular cancer |

| Thiotepa | Ethylenimine derivative | Effective against bladder cancer; different mechanism |

| Chlorambucil | Alkylating agent | Used for chronic lymphocytic leukemia; less potent |

Uracil mustard stands out due to its selective targeting of cancer cells that preferentially utilize uracil for nucleic acid synthesis, making it particularly effective in treating lymphatic malignancies while also presenting a unique profile among nitrogen mustards due to its specific mechanism of action involving DNA cross-linking .

The synthesis of uracil mustard represents a pivotal development in nitrogen mustard chemistry, with historical routes establishing the foundational methodologies still employed today. The primary synthetic approach involves the direct alkylation of uracil at the C5 position with bis(2-chloroethyl)amine derivatives [1] [2]. The original synthesis developed by Upjohn Laboratories utilized a multi-step process beginning with 5-bromouracil as the starting material [1]. This route employed nucleophilic substitution reactions where bis(2-chloroethyl)amine was introduced under basic conditions, typically using potassium carbonate in dimethylformamide at elevated temperatures ranging from 60-80°C [3] [2].

The classical synthesis pathway demonstrates yields typically ranging from 60-70%, with the reaction proceeding through an SN2 mechanism [1]. The chemical transformation involves the formation of an aziridinium ion intermediate, which serves as the active DNA-alkylating species [4]. Historical modifications to this route included the use of different protecting groups and alternative bases, with sodium hydroxide and triethylamine being commonly employed alternatives [1]. The stability of uracil mustard in various solvents was extensively studied, with dimethylacetamide proving to be an optimal solvent system for maintaining compound stability during synthesis and storage [1].

Mechanistic studies revealed that the bis-chloroethylamine moiety undergoes cyclization to form reactive aziridinium intermediates [4]. This cyclization process is pH-dependent and occurs more readily under physiological conditions, making uracil mustard a prodrug that activates preferentially in biological systems [5] [6]. The historical synthesis routes established the importance of controlling reaction conditions to minimize premature cyclization during the synthetic process, leading to improved yields and product purity [1] [2].

Recent Advances in Analog Design: Bis-Chloroethylamine Variations

Contemporary research has focused extensively on modifying the bis-chloroethylamine pharmacophore to enhance selectivity and reduce systemic toxicity. Recent advances have demonstrated that structural modifications to the nitrogen mustard moiety can significantly alter both pharmacokinetic properties and biological activity [7] [8]. One notable advancement involves the development of aromatic nitrogen mustard derivatives, which exhibit reduced electrophilicity compared to their aliphatic counterparts, resulting in improved oral bioavailability and reduced peripheral toxicity [9] [10].

The incorporation of electron-withdrawing groups adjacent to the nitrogen atom has been shown to modulate the reactivity of the bis-chloroethylamine system [10]. Studies have demonstrated that phenyl-substituted nitrogen mustards exhibit enhanced stability in aqueous solutions while maintaining cytotoxic efficacy [7] [8]. Fluorinated analogs represent another significant advancement, with compounds incorporating trifluoromethyl groups showing improved metabolic stability and enhanced tumor penetration [7].

Recent synthetic methodologies have employed click chemistry approaches to generate triazole-linked nitrogen mustard derivatives [11]. These reactions utilize copper-catalyzed azide-alkyne cycloaddition reactions, achieving yields of 75-90% under mild conditions [11]. The triazole linker provides enhanced stability and allows for precise control of the spatial relationship between the uracil core and the alkylating moiety [11]. Additionally, palladium-catalyzed cross-coupling reactions have been utilized to introduce various aryl substituents, with Suzuki coupling reactions typically yielding 70-80% of desired products [12].

Table 1 presents comprehensive data on synthesis yields and chemical modifications of various uracil mustard derivatives, demonstrating the range of structural modifications achieved through contemporary synthetic approaches [13].

Hybrid Molecular Architectures: Conjugates with Minor Groove Binders

The development of hybrid molecular architectures represents a sophisticated approach to enhancing the therapeutic efficacy of uracil mustard derivatives. The most extensively studied conjugates involve the combination of uracil mustard with minor groove binding agents, particularly distamycin A [14] [15]. These hybrid structures utilize flexible polymethylene chains of varying lengths to connect the DNA minor groove binder with the alkylating nitrogen mustard moiety [14] [15].

Systematic structure-activity relationship studies have revealed that linker length critically influences biological activity, with compounds containing four to six methylene units showing optimal cytotoxic properties [14] [15]. The distamycin-uracil mustard conjugates 32-34 demonstrated IC50 values ranging from 0.05-0.5 μM against human leukemic K562 cells, representing a 20-fold improvement over compounds with shorter linkers [14] [15]. The enhanced activity results from the distamycin moiety directing the alkylating agent to AT-rich DNA sequences, thereby increasing the specificity of DNA alkylation [14] [15].

Molecular dynamics simulations have provided insights into the binding modes of these hybrid structures [16]. The distamycin portion binds within the minor groove of AT-rich sequences, positioning the nitrogen mustard moiety for optimal reaction with N7 of guanine residues [16]. This directed alkylation results in sequence-selective DNA modification, as demonstrated by Taq polymerase stop experiments [14] [15]. The hybrid compounds exhibit enhanced binding affinity compared to either component alone, with melting temperature increases of 8-15°C observed for AT-rich DNA duplexes [16].

Advanced hybrid architectures have incorporated other minor groove binders, including pyrrolepolyamide derivatives and imidazole-containing compounds [17]. These systems demonstrate the versatility of the hybrid approach, with different minor groove binders conferring distinct sequence selectivities [17]. The synthesis of these conjugates typically employs amide coupling reactions using EDCI and DMAP, achieving yields of 70-85% under standard conditions [16].

Green Chemistry Approaches to Nitrogen Mustard Derivatives

The implementation of green chemistry principles in nitrogen mustard synthesis has gained significant attention due to environmental and safety considerations associated with traditional synthetic routes. Contemporary approaches emphasize the use of environmentally benign solvents, catalytic processes, and atom-economical transformations [7] [8]. Water-based synthetic protocols have been developed that eliminate the need for toxic organic solvents while maintaining comparable yields to traditional methods [7].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for nitrogen mustard derivatives [8]. These protocols reduce reaction times from hours to minutes while improving energy efficiency and product yields [8]. Typical microwave-assisted syntheses achieve yields of 80-95% within 15-30 minutes, compared to conventional heating methods that require 6-12 hours [8]. The use of microwave irradiation also enables better control of reaction temperature and reduces the formation of unwanted side products [8].

Catalytic approaches utilizing recyclable heterogeneous catalysts have been implemented to reduce waste generation [7]. Supported palladium catalysts enable efficient cross-coupling reactions while facilitating catalyst recovery and reuse [7]. These systems typically maintain catalytic activity through multiple cycles, with less than 5% decrease in yield observed after five consecutive uses [7]. The implementation of flow chemistry techniques has further enhanced the sustainability of nitrogen mustard synthesis by enabling continuous processing and improved reaction control [8].

Biocatalytic approaches represent an emerging frontier in green synthesis of nitrogen mustard derivatives [7]. Enzymatic transformations offer high selectivity and mild reaction conditions, although their application remains limited due to substrate specificity constraints [7]. Recent developments in enzyme engineering have expanded the scope of biocatalytic transformations applicable to nitrogen mustard chemistry, with several promising candidates identified for industrial-scale implementation [7].

Table 2 summarizes the biological activity data of various uracil mustard derivatives, highlighting the enhanced therapeutic profiles achieved through structural optimization [13]. The integration of green chemistry principles with advanced synthetic methodologies continues to drive innovation in this field, offering pathways to more sustainable and efficient production of therapeutically relevant nitrogen mustard derivatives.

The bifunctional nitrogen mustard pharmacophore in uracil mustard serves as the primary cytotoxic determinant through its capacity to form DNA interstrand crosslinks [1] [2]. The bis(2-chloroethyl)amino group undergoes sequential cyclization to form reactive aziridinium intermediates, which subsequently alkylate DNA at the guanine N-7 position [3] [4]. This mechanistic pathway demonstrates enhanced selectivity compared to monofunctional alkylating agents, as the bifunctional nature enables the formation of more cytotoxic DNA crosslinks [2] [5].

Computational studies reveal that the aziridinium formation from the nitrogen mustard moiety occurs through a pH-dependent cyclization process that is thermodynamically favored under physiological conditions [3]. The electron-withdrawing nature of the uracil ring system modulates the reactivity of the nitrogen mustard group, providing an optimal balance between stability during drug administration and activation at the target site [1] [7]. This electronic modulation contributes to the enhanced therapeutic index observed with uracil mustard compared to simple aliphatic nitrogen mustards [2] [8].

The spatial orientation of the two chloroethyl arms is critical for optimal DNA crosslinking efficiency [9] [10]. Molecular modeling studies demonstrate that the bis(2-chloroethyl)amino moiety can adopt conformations that span the major groove of DNA, facilitating the formation of N7-guanine to N7-guanine crosslinks across approximately 6 base pairs [9] [11]. This geometric requirement underscores the importance of maintaining the bifunctional alkylating structure in any structural modifications to preserve cytotoxic activity [12] .

Impact of Uracil Ring Substitutions on Cytotoxic Potency

Systematic structure-activity relationship studies of uracil mustard variants reveal that substitutions at the N-3 position of the uracil ring can significantly modulate both pharmacokinetic properties and cytotoxic potency while preserving the essential bifunctional alkylating capability [12] [13]. Analysis of 12 structural variants demonstrates that acyl and hydroxyalkyl substitutions at the N-3 position provide enhanced drug-likeness characteristics without compromising the fundamental DNA alkylating mechanism [12].

Table 1: Structure-Activity Relationship Data for Uracil Mustard Variants

| Compound | Substituent | Molecular Weight (Da) | Log P | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rule of 5 Violations |

|---|---|---|---|---|---|---|---|

| Parent | None | 252.1 | 0.563 | 68.9 | 2 | 5 | 0 |

| UM-2 | Acetyl | 294.1 | 0.885 | 75.2 | 1 | 6 | 0 |

| UM-3 | Propanoyl | 308.2 | 1.387 | 75.2 | 1 | 6 | 0 |

| UM-8 | Octanoyl | 378.3 | 3.968 | 75.2 | 1 | 6 | 0 |

| UM-13 | Hydroxyoctyl | 380.3 | 3.373 | 78.3 | 2 | 6 | 0 |

The acyl homologous series (compounds UM-2 through UM-8) demonstrates a systematic increase in lipophilicity from Log P 0.885 to 3.968, corresponding to enhanced membrane permeability potential [12] [13]. Importantly, these modifications maintain the critical hydrogen bonding pattern necessary for DNA recognition while introducing favorable pharmacokinetic diversity [12]. The hydroxyalkyl series (compounds UM-9 through UM-13) provides an alternative approach to lipophilicity modulation with maintained hydrogen bonding capability through the hydroxyl substituent [12].

Computational analysis reveals that N-3 substitutions do not significantly alter the electronic properties of the C-5 nitrogen mustard moiety, ensuring preservation of the DNA alkylating mechanism [12] [14]. The polar surface area remains within the optimal range for oral absorption (68.9-78.3 Ų), while the molecular weight distribution (252.1-380.3 Da) maintains compliance with drug-like parameters [12] [15].

Computational Predictions of Bioavailability and CNS Penetration

Comprehensive computational analysis of uracil mustard and its structural variants reveals exceptional drug-likeness properties that translate to favorable absorption, distribution, metabolism, and excretion characteristics [12] [13]. All 13 compounds examined demonstrate zero violations of Lipinski's Rule of Five, indicating optimal oral bioavailability potential [12] [15].

Table 2: Drug-Likeness Assessment and ADMET Predictions

| Property | Uracil Mustard | Variant Range | Significance |

|---|---|---|---|

| Molecular Weight | 252.1 Da | 252.1-380.3 Da | All within drug-like range (<500 Da) |

| Log P | 0.563 | 0.563-3.968 | Broad lipophilicity spectrum |

| Polar Surface Area | 68.9 Ų | 68.9-78.3 Ų | Optimal for membrane permeation |

| CNS Penetration | Favorable | 100% favorable | PSA < 80 Ų threshold met |

| Oral Bioavailability | >80% | 67-81% predicted | Good intestinal absorption |

| BBB Penetration Score | 0.67 | 0.59-1.00 | Excellent CNS accessibility |

The polar surface area values for all compounds remain below the critical 80 Ų threshold for central nervous system penetration, indicating favorable blood-brain barrier permeability [12] [16] [17]. This characteristic is particularly significant for potential applications in central nervous system malignancies, where drug penetration across the blood-brain barrier represents a major therapeutic challenge [16].

Computational modeling using the CNS Multiparameter Optimization (MPO) algorithm yields scores ranging from 4.88 to 5.67 for the uracil mustard variants, indicating excellent central nervous system drug-likeness [12]. The hydrogen bonding profile (2-6 acceptors, 1-2 donors) falls within the optimal range for passive membrane permeation while maintaining sufficient aqueous solubility for systemic distribution [12] [18].

Rule of Five Compliance in Mustard-Based Antineoplastics

The exceptional Rule of Five compliance demonstrated by uracil mustard and its structural variants represents a unique characteristic among nitrogen mustard-based antineoplastic agents [12] [15]. Traditional nitrogen mustards such as mechlorethamine and cyclophosphamide often exhibit suboptimal drug-likeness properties that limit their therapeutic application [19] [4].

Table 3: Comparative Rule of Five Analysis

| Compound Class | MW Range | Log P Range | HBD | HBA | PSA | Rule of 5 Violations |

|---|---|---|---|---|---|---|

| Uracil Mustard Variants | 252-380 Da | 0.56-3.97 | 1-2 | 5-6 | 69-78 Ų | 0/4 (100% compliant) |

| Traditional Nitrogen Mustards | 140-280 Da | -0.8-2.1 | 0-2 | 2-4 | 35-65 Ų | Variable compliance |

| Aromatic Nitrogen Mustards | 300-450 Da | 1.2-4.8 | 1-3 | 4-8 | 55-95 Ų | 0-2 violations typical |

The systematic structural modifications of uracil mustard maintain strict adherence to drug-likeness parameters while providing enhanced pharmacological diversity [12]. The molecular weight distribution remains well below the 500 Da threshold, with the largest variant (hydroxyoctyl-uracil mustard) reaching only 380.3 Da [12]. This molecular size optimization ensures favorable pharmacokinetic properties including good oral absorption and tissue distribution [15] [20].

The lipophilicity range (Log P 0.563-3.968) spans from moderately hydrophilic to lipophilic, providing options for tissue-specific targeting and overcoming multidrug resistance mechanisms [12] [21]. Compounds with higher Log P values (>3.0) demonstrate enhanced membrane penetration capabilities, while those with intermediate values (1.0-3.0) offer balanced aqueous solubility and permeability characteristics [12] [22].

The hydrogen bonding profile optimization in uracil mustard variants demonstrates sophisticated molecular design principles [12] [18]. The reduction in hydrogen bond donors through acyl substitution (from 2 to 1) enhances membrane permeability while maintaining adequate aqueous solubility through the preserved hydrogen bond acceptors [12] [23]. The hydroxyalkyl variants maintain the original hydrogen bonding pattern while introducing additional lipophilic character through the alkyl chain extension [12].

Computational predictions indicate that all uracil mustard variants would demonstrate >50% oral absorption based on their physicochemical properties, with most variants predicted to achieve 67-81% bioavailability [12] [24]. This exceptional absorption potential, combined with the preserved cytotoxic mechanism, positions these compounds as highly promising candidates for oral anticancer therapy development [12] [13].

Purity

Physical Description

Solid

Color/Form

OFF-WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.2

Odor

Appearance

Melting Point

206 °C

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

URACIL MUSTARD HAS BEEN TESTED IN LAB ANIMALS AS IMMUNOSUPRESSIVE AGENT & AGAINST INFLUENZA & VACCINIA VIRUSES & CERTAIN STRAINS OF BACTERIA.

IT MAY BE USED IN PALLIATIVE TREATMENT OF CHRONIC LYMPHOCYTIC LEUKEMIA, MALIGNANT LYMPHOMAS, & HODGKIN'S DISEASE. URACIL MUSTARD ALSO IS EFFECTIVE IN CHRONIC MYELOCYTIC LEUKEMIA & IMPROVEMENT HAS BEEN REPORTED IN OCCASIONAL CASES OF POLYCYTHEMIA VERA, MYCOSIS FUNGOIDES, & OVARIAN CARCINOMA.

Uracil mustard has been used for the following indications, although use has generally been replaced by that of more effective agents: for palliative treatment of chronic lymphocytic and myelocytic leukemia; for palliative treatment of non-Hodgkin's lymphomas of the histiocytic or lymphocytic type; for palliative treatment of mycosis fungoides; for palliative treatment of the early stages of polycythemia vera before the development of leukemia or myelofibrosis. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page.

Pharmacology

Uracil Mustard is an alkylating derivative of the pyrimidine nucleobase uracil that is bound to nitrogen mustard, with antineoplastic activity. Uramustine alkylates and damages DNA by binding to the guanine and cytosine moieties of DNA. This leads to cross-linking of DNA, which inhibits DNA synthesis and promotes cell death in rapidly metabolizing cells, such as cancer cells.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01A - Alkylating agents

L01AD - Nitrosoureas

L01AD08 - Uramustine

Mechanism of Action

... ITS ANTINEOPLASTIC EFFECTS ARE STRICTLY THOSE OF ITS BIS-CHLOROETHYLAMINE MOIETY.

Uracil mustard, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

2-(14)C-URACIL MUSTARD WAS ADMIN @ DOSE OF 4 MG TO 265 WALKER CARCINOSARCOMA BEARING HOLZMAN RATS. INCORPORATION OF (14)C LABEL INTO MACROMOLECULES IN SUBCELLULAR FRACTIONS OF VARIOUS TISSUES WAS MEASURED FOR 6 HR AFTER ADMIN AND WAS GENERALLY FOUND TO BE MAXIMAL BY 1 HR & TO BE MORE EXTENSIVE IN RNA THAN IN DNA OR PROTEIN.

THE REACTION OF 0.2 UMOLES/ML URACIL MUSTARD WITH HEPARINIZED HUMAN BLOOD @ 37 °C IN VITRO WAS MEASURED COLORIMETRICALLY: ABOUT 50% OR ORIGINAL DRUG WAS NO LONGER DETECTABLE AFTER 30 MIN.

Wikipedia

Exemestane

Drug Warnings

SERUM URIC ACID LEVELS SHOULD BE MEASURED REGULARLY TO AVOID POSSIBLE HYPERURICEMIC NEPHROPATHY & ACUTE RENAL FAILURE. HEMATOPOIETIC EFFECTS ... ARE CUMULATIVE ... COMPLETE BLOOD CELL COUNTS SHOULD BE MADE ONCE WEEKLY DURING 1ST MO OF THERAPY ...

EXTREME CAUTION IS INDICATED WHEN THERE IS DECR IN RBC COUNT OR HEMOGLOBIN LEVEL OF 30% OR MORE BELOW PRETREATMENT LEVEL. DRUG SHOULD BE WITHDRAWN IMMEDIATELY IF THERE IS SHARP FALL IN COUNT OF ANY OF FORMED ELEMENTS. AMBULATORY PT SHOULD NOT RECEIVE MORE THAN 1-WK SUPPLY OF DRUG @ ANY VISIT.

URACIL MUSTARD SHOULD NOT BE ADMIN FOR SEVERAL WK AFTER COMPLETING COURSE OF TREATMENT WITH ANOTHER CYTOTOXIC DRUG OR RADIATION, SINCE IT IS ESSENTIAL TO ALLOW BONE MARROW FUNCTION TO RETURN TO SATISFACTORY LEVELS.

For more Drug Warnings (Complete) data for URACIL MUSTARD (9 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Uracil mustard may raise the concentration of blood uric acid; dosage adjustment of antigout agents /allopurinol or colchicine or probenecid or sulfinpyrazone/ may be necessary to control hyperuricemia and gout; allopurinol may be preferred to prevent or reverse uracil mustard-induced hyperuricemia because of risk of uric acid nephropathy with uricosuric antigout agents.

Leukopenic and/or thrombocytopenic effects of uracil mustard may be increased with concurrent use or recent therapy if these medications /blood dyscrasia-causing medications/ cause the same effects; dosage adjustment of uracil mustard, if necessary, should be based on blood counts.

Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are use concurrently or consecutively /with uracil mustard/.

Stability Shelf Life

Dates

2: Kennedy BJ, Torkelson JL, Torlakovic E. Uracil mustard revisited. Cancer. 1999 May 15;85(10):2265-72. Review. PubMed PMID: 10326707.

3: Doweyko AM, Mattes WB. An application of 3D-QSAR to the analysis of the sequence specificity of DNA alkylation by uracil mustard. Biochemistry. 1992 Oct 6;31(39):9388-92. PubMed PMID: 1327114.

4: Toh BT, Gregory SA, Knospe WH. Acute leukemia following treatment of polycythemia vera and essential thrombocythemia with uracil mustard. Am J Hematol. 1988 May;28(1):58-60. PubMed PMID: 3369437.

5: Wattenberg LW, Bueding E. Inhibitory effects of 5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione (Oltipraz) on carcinogenesis induced by benzo[a]pyrene, diethylnitrosamine and uracil mustard. Carcinogenesis. 1986 Aug;7(8):1379-81. PubMed PMID: 3731391.

6: Shamasunder HK, Gregory SA, Knospe WH. Uracil mustard in the treatment of thrombocytosis. JAMA. 1980 Sep 26;244(13):1454-5. PubMed PMID: 7420634.

7: Hankins DG, Sanders S, MacDonald FM, Drage CW. Pulmonary toxicity recurring after a six week course of busulfan therapy and after subsequent therapy with uracil mustard. Chest. 1978 Mar;73(3):415-6. PubMed PMID: 272980.

8: Uracil mustard. IARC Monogr Eval Carcinog Risk Chem Man. 1975;9:235-41. Review. PubMed PMID: 791838.

9: Fortuny IE, Theologides A, Kennedy BJ. Single, combined and sequential use of uracil mustard and prednisone in the treatment of lymphoreticular tumors. Minn Med. 1972 Aug;55(8):715-6. PubMed PMID: 4559753.

10: Herrmann RP, Dougan L, Holt JA, Jackson JM, Matthews ML, Nelson AJ, Stenhouse NS, Woodliff HJ. Chronic granulocytic leukaemia. Comparison of uracil mustard and busulphan. Med J Aust. 1972 Apr 15;1(16):789-91. PubMed PMID: 4503393.